Boc-2-cyano-D-phenylalanine

Catalog No.
S760162
CAS No.
261380-28-3
M.F
C15H18N2O4
M. Wt
290.31 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-2-cyano-D-phenylalanine

CAS Number

261380-28-3

Product Name

Boc-2-cyano-D-phenylalanine

IUPAC Name

(2R)-3-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-6-4-5-7-11(10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1

InChI Key

AJHPGXZOIAYYDW-GFCCVEGCSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1C#N)C(=O)O
  • Origin: Boc-D(CN)Phe is a non-natural amino acid, produced synthetically in a laboratory.
  • Significance: This compound serves as a valuable building block for the construction of peptides containing D-phenylalanine. D-peptides are mirror images of naturally occurring L-peptides and can have unique properties, making them attractive targets for research in areas like drug development and material science [].

Molecular Structure Analysis

Boc-D(CN)iſe consists of a central carbon chain with a carboxylic acid group (COOH) on one end and an amino group (NH2) on the other. The D-phenylalanine side chain is attached to the central carbon chain, containing a phenyl ring (aromatic ring) and a cyano group (CN) at the second position of the ring. An additional Boc (tert-butyloxycarbonyl) protecting group is attached to the amino group, commonly used to prevent unwanted reactions during peptide synthesis [].


Chemical Reactions Analysis

A crucial reaction involving Boc-D(CN)Phe is its incorporation into peptides. This typically involves coupling Boc-D(CN)Phe with another amino acid or peptide fragment in a controlled manner. The Boc group is selectively removed under acidic conditions, allowing the free amino group of Boc-D(CN)Phe to react with the C-terminus (carboxyl group) of the other peptide fragment, forming an amide bond. This process can be repeated sequentially to build peptides containing D-phenylalanine in a desired sequence [].

Boc-D(CN)Phe  +  H+ -> D(CN)Phe (deprotection)D(CN)Phe (NH2) + H-R-COOH  -> D(CN)Phe-C(O)-R + H2O (coupling)(R represents another amino acid or peptide fragment)

Physical And Chemical Properties Analysis

  • It is likely a solid at room temperature due to the presence of the bulky Boc protecting group and the aromatic phenyl ring.
  • It is expected to be soluble in organic solvents like dichloromethane and dimethylformamide, commonly used in peptide synthesis, due to the presence of the Boc group and the phenyl ring.
  • It likely exhibits acidic character due to the carboxylic acid group and basic character due to the amino group (although the Boc group protects the amino group from most reactions).

Boc-D(CN)Phe itself does not have a known biological mechanism of action. Its primary function is as a building block for the construction of peptides containing D-phenylalanine. These D-peptides may then have specific biological effects depending on their sequence and structure [].

Please Note:

  • The information provided is based on the current scientific understanding of Boc-D(CN)Phe and may be subject to change as new research emerges.
  • Due to the limited publicly available data on this specific compound, some sections rely on general inferences based on its structure and functional group.
  • Peptides and peptidomimetics: These are chains of amino acids, similar to proteins but often shorter and with unique properties. Boc-2-cyano-D-phenylalanine can be incorporated into these structures to explore their potential as enzyme inhibitors, new materials, or drug candidates [].
  • Protein modifications: Researchers can attach Boc-2-cyano-D-phenylalanine to existing proteins to study their function or add new functionalities. This technique is valuable in understanding protein-protein interactions and developing targeted therapies [].

Key features of Boc-2-cyano-D-phenylalanine for research:

  • D-configuration: Unlike the naturally occurring L-amino acids, Boc-2-cyano-D-phenylalanine has a D-configuration. This alters its interaction with other molecules, making it a valuable tool for studying biological processes and designing new drugs [].
  • Cyano group: The cyano group (CN) present in the molecule provides a unique chemical functionality that can be exploited in various synthetic reactions. This allows researchers to create diverse and complex molecules with specific properties [].
  • Boc protecting group: The Boc group (tert-butyloxycarbonyl) helps protect the amino group of the molecule during peptide synthesis. This ensures the desired chemical reactions occur at the correct site, leading to the formation of the targeted molecule with high efficiency [].

XLogP3

2.2

Sequence

X

Dates

Modify: 2023-08-15

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